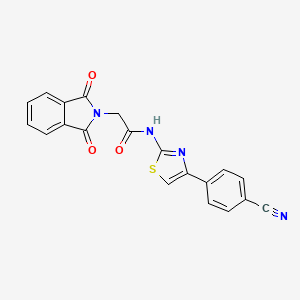

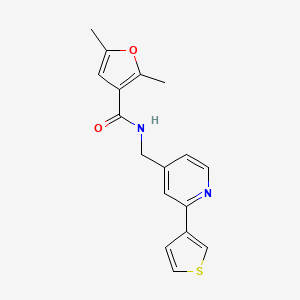

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CPTH6, is a small molecule inhibitor that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant Activity

A study focused on the synthesis and anticonvulsant evaluation of indoline derivatives, including compounds structurally related to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, demonstrated significant anticonvulsant activity. The research highlighted the potential of these compounds in addressing epilepsy and related disorders, with one compound showing efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. This study underscores the relevance of structural modification in enhancing pharmacological properties (Nath et al., 2021).

Anti-Inflammatory and Antimicrobial Applications

Another domain of application is in the anti-inflammatory and antimicrobial spectrum. Novel derivatives have been synthesized and evaluated for their efficacy as anti-inflammatory agents, showing promise in in vitro and in vivo models. Additionally, these compounds have undergone molecular docking studies to assess their binding affinity, which aids in understanding their mechanism of action and optimizing their therapeutic potential (Nikalje et al., 2015).

Antitumor Activity

Research into the antitumor activities of related compounds has provided insights into their potential in cancer therapy. Various studies have synthesized and evaluated the antitumor efficacy of derivatives, showing significant inhibitory effects on cancer cell lines. These compounds have undergone comprehensive in vitro screening, demonstrating their potential to inhibit the proliferation of cancer cells, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010).

Optoelectronic Properties

The exploration of thiazole-based polythiophenes has revealed their optoelectronic properties, making them candidates for applications in electronic and photonic devices. The synthesis and characterization of these compounds have shown them to possess optical band gaps and switching times conducive to their use in optoelectronic applications (Camurlu & Guven, 2015).

properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O3S/c21-9-12-5-7-13(8-6-12)16-11-28-20(22-16)23-17(25)10-24-18(26)14-3-1-2-4-15(14)19(24)27/h1-8,11H,10H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVNKJQHJNIIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2712240.png)

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712242.png)

![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2712243.png)

![1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712244.png)

![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)

![2-(4-Ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2712256.png)

![(3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2712257.png)